

# "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" molecular structure and formula

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## Compound of Interest

Compound Name: *Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate*

Cat. No.: *B119262*

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## An In-depth Technical Guide to Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate**, a key building block in medicinal chemistry and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). [1][2] This document details its molecular structure, chemical properties, synthesis protocols, and its role in targeted protein degradation.

## Molecular Structure and Chemical Properties

**Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate** is a bifunctional molecule featuring a piperazine core. One nitrogen of the piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other is attached to a 4-hydroxyphenyl group. This terminal phenol provides a reactive handle for further chemical modification.

## Molecular Formula and Identifiers

The fundamental chemical identifiers and properties of this compound are summarized in the table below.

Identifier	Value	Source
IUPAC Name	tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate	[3]
CAS Number	158985-25-2	[1][3][4]
Molecular Formula	C <sub>15</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub>	[1][3][4][5]
Molecular Weight	278.35 g/mol	[3][4][5]
Canonical SMILES	<chem>CC(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)O</chem>	[3]
InChIKey	YEHWSWXESXPBOS-UHFFFAOYSA-N	[3]

## Physicochemical Properties

Property	Value	Source
Appearance	Light brown to brown solid	[6]
Purity	≥97%	[1][4]
Boiling Point (Predicted)	436.0 ± 40.0 °C	[6]
Density (Predicted)	1.167 ± 0.06 g/cm <sup>3</sup>	[6]
pKa (Predicted)	12.18 ± 0.30	[6]
Storage Conditions	Room temperature, sealed in dry conditions (2-8°C for long-term storage)	[4][5]

## Molecular Structure Visualization

The two-dimensional chemical structure of **tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate** is depicted below.

Caption: Molecular structure of **tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate**.

## Experimental Protocols: Synthesis

Two common methods for the synthesis of **tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate** are detailed below.

### Method 1: Synthesis in Dichloromethane

This protocol involves the reaction of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate in an organic solvent.<sup>[7]</sup>

Materials:

- 1-(4-hydroxyphenyl)piperazine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Dichloromethane (DCM)
- Diethyl ether

Procedure:

- Suspend 1-(4-hydroxyphenyl)piperazine (1.0 eq) in dichloromethane.
- Add di-tert-butyl dicarbonate (1.05 eq) to the suspension.
- Stir the mixture at room temperature overnight.
- Filter the reaction mixture to remove any insoluble material.
- Evaporate the filtrate to dryness under reduced pressure.
- Triturate the resulting residue with diethyl ether to induce precipitation.

- Collect the solid product by filtration and dry under vacuum.

## Method 2: Synthesis in Aqueous Sodium Hydroxide

This alternative method utilizes an aqueous basic solution for the reaction.<sup>[6]</sup><sup>[8]</sup>

Materials:

- 4-(1-piperazinyl)phenol
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Sodium hydroxide (NaOH)
- Water

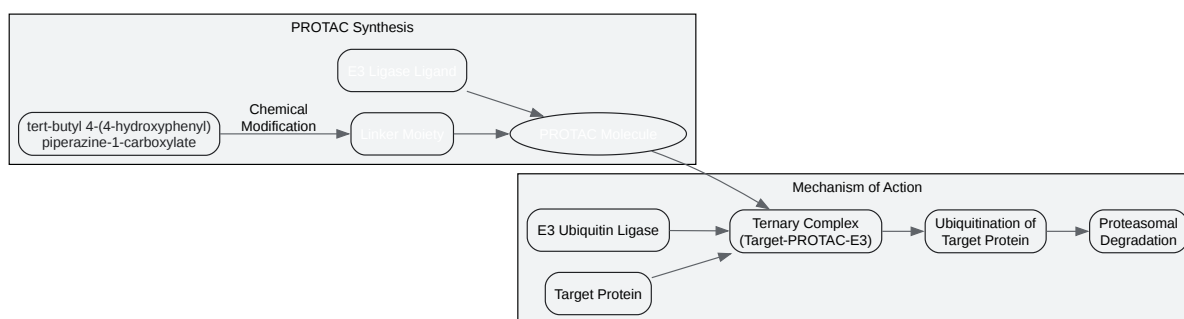
Procedure:

- Dissolve 4-(1-piperazinyl)phenol (1.0 eq) in water.
- Add sodium hydroxide (1.5 eq) to the solution.
- Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
- Stir the mixture vigorously at room temperature overnight.
- Collect the precipitated solid by filtration.
- Wash the solid with water.
- The product can be used in the next step without further purification or can be dried.

## Role in Targeted Protein Degradation (PROTACs)

**Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate** is a valuable building block in the synthesis of PROTACs.<sup>[2]</sup> PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The workflow for PROTAC synthesis and mechanism of action is illustrated below.



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Caption: Synthesis and mechanism of action of a PROTAC utilizing the title compound as a building block.

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